molecular formula C9H11BrClNO2 B1441895 L-Phenylalanine, 3-bromo-, hydrochloride CAS No. 615535-65-4

L-Phenylalanine, 3-bromo-, hydrochloride

Cat. No. B1441895
M. Wt: 280.54 g/mol
InChI Key: MRWIBMCVLBZBLR-QRPNPIFTSA-N
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Description

L-Phenylalanine, 3-bromo-, hydrochloride is a derivative of phenylalanine . It is a white to off-white powder . It is used in research and development .


Molecular Structure Analysis

The molecular formula of L-Phenylalanine, 3-bromo-, hydrochloride is C9H10BrNO2 . The InChI code is 1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

L-Phenylalanine, 3-bromo-, hydrochloride is a solid at room temperature . It has a molecular weight of 244.09 . It is slightly soluble in water . The predicted boiling point is 368.4±32.0 °C and the predicted density is 1.588±0.06 g/cm3 .

Scientific Research Applications

Enzymatic Synthesis of Oligopeptides

L-Phenylalanine ethyl ester hydrochloride (L-Phe-Et.HCl) has been used as a model system to study the enzymatic synthesis of oligopeptides. The study highlighted the importance of water miscible cosolvents in transforming reactions from heterogeneous to homogeneous conditions, which is a potent medium engineering tool for protease-catalyzed oligopeptide synthesis. This transformation is crucial for efficient oligopeptide synthesis, as demonstrated by increased yields of oligo(l-Phe) under optimal conditions (Viswanathan et al., 2010).

Phenylalanine Production and Biosynthesis Optimization

L-Phenylalanine (L-Phe) is a valuable amino acid with applications in food and medicine. Research has focused on optimizing the biosynthesis of L-Phe in E. coli using in vitro systems. The study involved quantitative investigations of phenylalanine biosynthesis, determining the absolute concentrations of enzymes involved in the shikimate pathway, and reconstituting an in vitro reaction system. This research provided practical methods to detect bottlenecks in metabolic pathways and improve the yield of desired products like L-Phe (Ding et al., 2016).

Synthesis of Meta-Tyrosine

The enzyme phenylalanine 3-hydroxylase (Phe3H) has been identified and characterized for its role in catalyzing the synthesis of meta-Tyr (m-Tyr) from L-Phenylalanine (L-Phe). This enzyme exhibits a unique regiospecificity, converting L-Phe into m-Tyr, which is a significant deviation from the typical product of phenylalanine hydroxylation, para-Tyr (p-Tyr). The study provided insights into the enzymatic modification of L-Phe and laid the groundwork for further research on the regiospecific control of substrate hydroxylation by PheH (Zhang et al., 2011).

Safety And Hazards

L-Phenylalanine, 3-bromo-, hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

(2S)-2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIBMCVLBZBLR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718806
Record name 3-Bromo-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine, 3-bromo-, hydrochloride

CAS RN

615535-65-4
Record name 3-Bromo-L-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Phenylalanine, 3-bromo-, hydrochloride
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